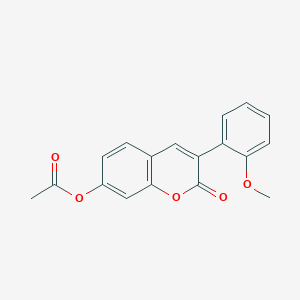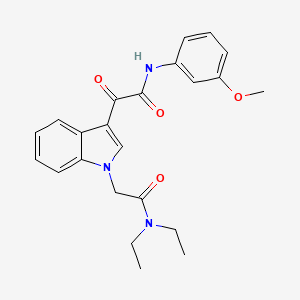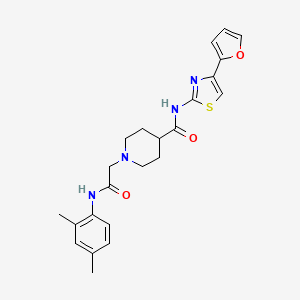
2-(4-Amino-3-methylphenoxy)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Crystal Structure Analysis : The crystal structure of derivatives similar to 2-(4-Amino-3-methylphenoxy)pyridine-3-carbonitrile has been determined using single crystal X-ray diffraction, providing insights into their molecular configurations and intermolecular interactions. Such analysis is crucial in understanding the compound's properties and potential applications (Ganapathy et al., 2015).
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Activity : Novel derivatives of 2-amino-pyridine-3-carbonitrile, a compound structurally related to this compound, have shown marked antimicrobial and antioxidant activities. Such compounds are vital for developing new therapeutic agents (Lagu & Yejella, 2020).
Microbiological Activity
- Bacteriostatic and Antituberculosis Activity : Similar compounds, like 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives, have been synthesized and shown significant bacteriostatic and antituberculosis activity, highlighting the potential of these compounds in treating bacterial infections (Miszke et al., 2008).
Inhibitors in Medical Research
- SARS CoV-2 RdRp Inhibition : Azafluorene derivatives structurally related to this compound have been synthesized and analyzed for their potential to inhibit SARS CoV-2 RdRp, which is significant in the context of COVID-19 treatment research (Venkateshan et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition in Metals : Pyridine derivatives, like 2-amino-6-methoxy-4-(4-methoxylphenyl) pyridine-3,5-dicarbonitrile, have shown promising results as corrosion inhibitors for metals in acidic environments. This property is valuable in industrial applications where metal corrosion is a concern (Ansari et al., 2015).
Chemical Sensing and Monitoring
- Fluorescent Chemosensor for Ions : Derivatives like 2-amino-4-(4-methoxyphenyl)-6-(10H-phenothiazin-2-yl)-pyridine-3-carbonitrile have been utilized as fluorescent chemosensors for ions such as Fe3+ and picric acid, indicating their application in chemical sensing and environmental monitoring (Roja et al., 2020).
Photopolymerization Processes
- Monitoring Photopolymerization : 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been used as fluorescent molecular sensors for monitoring various photopolymerization processes, showing high sensitivity and efficiency in such applications (Ortyl et al., 2019).
Eigenschaften
IUPAC Name |
2-(4-amino-3-methylphenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-7-11(4-5-12(9)15)17-13-10(8-14)3-2-6-16-13/h2-7H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYJKVGGVLVPBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC=N2)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide](/img/structure/B2464329.png)


![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
![N-(4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl)acetamide](/img/structure/B2464334.png)

![8-(3,5-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2464337.png)



![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2464343.png)
